molecular formula C10H11NO4 B177806 3-Nitro-4-propylbenzoic acid CAS No. 199171-93-2

3-Nitro-4-propylbenzoic acid

Cat. No.: B177806
CAS No.: 199171-93-2
M. Wt: 209.2 g/mol
InChI Key: GXRWLPVXYJGNTK-UHFFFAOYSA-N
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Description

3-Nitro-4-propylbenzoic acid is an organic compound with the molecular formula C10H11NO4 It is an aromatic compound characterized by a nitro group (-NO2) and a propyl group (-C3H7) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-propylbenzoic acid typically involves the nitration of 4-propylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-propylbenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can direct incoming electrophiles to specific positions on the ring.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Major Products Formed

    Reduction: 3-Amino-4-propylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Nitro-4-propylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-propylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the propyl group.

    4-Nitrobenzoic acid: Nitro group positioned differently on the aromatic ring.

    4-Propylbenzoic acid: Lacks the nitro group.

Uniqueness

3-Nitro-4-propylbenzoic acid is unique due to the presence of both a nitro group and a propyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-nitro-4-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRWLPVXYJGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.44 g (57.5 mmol, 1.0 equiv.) of 4-propylbenzoic acid were partially dissolved in 50 mL conc. H2SO4 and chilled in an ice bath. A solution of 4.7 mL (74.7 mmol, 1.3 equiv) conc. HNO3 in 10 mL conc. H2SO4 was added dropwise over 1-2 min. After stirring 1 hour at 0° C., the reaction mixture was poured into a 1 L beaker half full with ice. After stirring 10 minutes, the white solid which formed was filtered, washed 1×H2O, and dried to give 12.01 g (100%) of the title compound: mp 106-109° C.; IR (KBr) 3200-3400, 2966, 2875, 2667, 2554, 1706, 1618, 1537, 1299, 921 cm−1; 1H NMR (300 MHz, DMSO-d6) d 0.90 (t, 3H, J=7.4 Hz), 1.59 (m, 2H), 2.82 (m, 2H), 7.63 (d, 1H, J=8.0 Hz), 8.12 (dd, 1H, J=1.7, 8.0 Hz), 8.33 (d, 1H, J=1.7 Hz); 13C NMR (75.5 MHz, DMSO-d6) d 14.2, 23.7, 34.2, 125.4, 130.5, 132.9, 133.6, 141.4, 149.5, 165.9; Anal. calcd for C10H11NO4.¼H2O: C, 56.20; H, 5.42; N, 6.55. Found: C, 56.12; H, 5.31; N, 6.81.
Quantity
9.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

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